Cas no 31250-78-9 (2,4,5-Tribromo-1-propyl-1H-imidazole)
2,4,5-Tribromo-1-propyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole,2,4,5-tribromo-1-propyl-
- 2,4,5-Tribromo-1-propyl-1H-imidazole
- 2,4,5-tribromo-1-propylimidazole
- A875991
- 1H-Imidazole, 2,4,5-tribromo-1-propyl-
- Imidazole, 2,4,5-tribromo-1-propyl-
- AKOS024462415
- 31250-78-9
- DTXSID10953316
- MFCD22690765
- CS2511
- CS-0450862
- AMY5352
- 2,4,5-tribromo-1-propyl-imidazole
-
- MDL: MFCD22690765
- Inchi: 1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3
- InChI Key: CLJXQVVLSZWGJO-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(N1CCC)Br)Br
Computed Properties
- Exact Mass: 343.81600
- Monoisotopic Mass: 343.815936
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 3.9
Experimental Properties
- Density: 2.26
- Boiling Point: 376.2°C at 760 mmHg
- Flash Point: 181.3°C
- Refractive Index: 1.67
- PSA: 17.82000
- LogP: 3.58060
2,4,5-Tribromo-1-propyl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4,5-Tribromo-1-propyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR302019-1g |
2,4,5-Tribromo-1-propyl-1H-imidazole |
31250-78-9 | 1g |
£230.00 | 2023-04-21 | ||
| Chemenu | CM186924-5g |
2,4,5-Tribromo-1-propyl-1H-imidazole |
31250-78-9 | 95% | 5g |
$507 | 2021-08-05 | |
| Chemenu | CM186924-10g |
2,4,5-Tribromo-1-propyl-1H-imidazole |
31250-78-9 | 95% | 10g |
$813 | 2021-08-05 | |
| Chemenu | CM186924-5g |
2,4,5-Tribromo-1-propyl-1H-imidazole |
31250-78-9 | 95% | 5g |
$525 | 2023-02-17 | |
| TRC | T080445-250mg |
2,4,5-Tribromo-1-propyl-1H-imidazole |
31250-78-9 | 250mg |
$ 330.00 | 2022-06-03 | ||
| TRC | T080445-500mg |
2,4,5-Tribromo-1-propyl-1H-imidazole |
31250-78-9 | 500mg |
$ 555.00 | 2022-06-03 | ||
| Alichem | A069002820-5g |
2,4,5-Tribromo-1-propyl-1H-imidazole |
31250-78-9 | 95% | 5g |
$455.52 | 2023-09-02 | |
| Alichem | A069002820-10g |
2,4,5-Tribromo-1-propyl-1H-imidazole |
31250-78-9 | 95% | 10g |
$719.97 | 2023-09-02 | |
| abcr | AB452784-250mg |
2,4,5-Tribromo-1-propyl-1H-imidazole; . |
31250-78-9 | 250mg |
€271.50 | 2024-08-03 | ||
| abcr | AB452784-1g |
2,4,5-Tribromo-1-propyl-1H-imidazole; . |
31250-78-9 | 1g |
€491.20 | 2024-08-03 |
2,4,5-Tribromo-1-propyl-1H-imidazole Suppliers
2,4,5-Tribromo-1-propyl-1H-imidazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2,4,5-Tribromo-1-propyl-1H-imidazole
1H-Imidazole, 2,4,5-Tribromo-1-propyl- (CAS No. 31250-78-9)
The compound 1H-imidazole, 2,4,5-tribromo-1-propyl- (CAS No. 31250-78-9) is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the imidazole family, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine atoms at positions 2, 4, and 5 imparts unique electronic and structural properties to this molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of imidazole derivatives in the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are known for their high surface area, porosity, and tunable properties, which make them ideal for applications in gas storage, catalysis, and sensing technologies. The bromine substituents in 1H-imidazole, 2,4,5-tribromo-1-propyl play a crucial role in modulating the electronic environment of the imidazole ring, thereby influencing its reactivity and compatibility with metal ions.
One of the most promising applications of imidazole-based compounds is in the field of electrochemistry. Research has shown that imidazoles can act as effective ligands in the synthesis of metal nanoparticles and hybrid materials. The ability of imidazoles to coordinate with metal ions such as copper, zinc, and cobalt has led to their use in designing catalysts for various organic transformations. For instance, copper-imidazole complexes have been employed in the oxidation of alcohols and alkanes under mild conditions.
In addition to its role in materials science, imidazole derivatives have also found applications in pharmaceutical chemistry. The imidazole ring is a common structural motif in many bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets. For example, the antifungal agent clotrimazole contains an imidazole core that contributes to its pharmacological activity. Similarly, imidazoles are being explored as potential leads for designing new drugs targeting cancer cells or infectious diseases.
The synthesis of 1H-imidazole, 2,4,5-tribromo-1-propyl involves a multi-step process that typically begins with the bromination of an imidazole derivative followed by alkylation or propylation at the appropriate position. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has facilitated the construction of complex imidazole derivatives with high yields and purity.
From an environmental perspective, understanding the fate and behavior of imidazoles in natural systems is critical for assessing their potential impact on ecosystems. Studies have shown that certain imidazole derivatives can undergo biodegradation under specific conditions; however, their persistence in aquatic environments remains a concern. Researchers are actively investigating methods to design more eco-friendly imidazoles or develop strategies for their safe disposal.
In conclusion,1H-imidazole, particularly its tribromo derivative with a propyl substituent (CAS No. 31250-78-9), represents a versatile building block for advancing modern chemistry and material science. Its unique properties continue to inspire innovative research across multiple disciplines while raising important questions about its sustainability and environmental impact.
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